Cas no 321574-16-7 (3-[5-Amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione)
3-[5-Amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1λ⁶-thiolane-1,1-dione is a heterocyclic sulfone derivative featuring a pyrazole core substituted with an amino group and a 4-methoxyphenyl moiety. Its unique structure combines a sulfolane-like framework with a functionalized pyrazole, making it a versatile intermediate in medicinal chemistry and pharmaceutical research. The presence of both electron-donating (methoxy) and electron-withdrawing (sulfone) groups enhances its potential for selective reactivity, particularly in the synthesis of bioactive molecules. This compound’s stability and well-defined functional groups facilitate its use in targeted derivatization, offering advantages in the development of enzyme inhibitors or receptor modulators. Its purity and structural specificity support reproducible results in synthetic applications.
321574-16-7 structure
Product Name:3-[5-Amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione
CAS No:321574-16-7
MF:C14H17N3O3S
MW:307.36808180809
CID:6629646
PubChem ID:3816220
Update Time:2025-06-07
3-[5-Amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione Chemical and Physical Properties
Names and Identifiers
-
- 3-(5-Amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
- SMR000125312
- 3-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione
- CHEMBL1582947
- 321574-16-7
- 8G-005
- Oprea1_602491
- HMS3319B17
- 2-(1,1-dioxothiolan-3-yl)-4-(4-methoxyphenyl)pyrazol-3-amine
- MLS000539854
- 3-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]tetrahydro-1H-1lambda~6~-thiophene-1,1-dione
- HMS2163K14
- AKOS005102769
- 3-[5-AMINO-4-(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]TETRAHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE
- 1H-Pyrazol-5-amine, 4-(4-methoxyphenyl)-1-(tetrahydro-1,1-dioxido-3-thienyl)-
- 3-[5-Amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione
-
- Inchi: 1S/C14H17N3O3S/c1-20-12-4-2-10(3-5-12)13-8-16-17(14(13)15)11-6-7-21(18,19)9-11/h2-5,8,11H,6-7,9,15H2,1H3
- InChI Key: KAKSOKFABYJBCC-UHFFFAOYSA-N
- SMILES: S1(CCC(C1)N1C(=C(C2C=CC(=CC=2)OC)C=N1)N)(=O)=O
Computed Properties
- Exact Mass: 307.09906259g/mol
- Monoisotopic Mass: 307.09906259g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 457
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 95.6Ų
Experimental Properties
- Density: 1.45±0.1 g/cm3(Predicted)
- Boiling Point: 600.6±55.0 °C(Predicted)
- pka: 2.73±0.19(Predicted)
3-[5-Amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676375-1mg |
3-(5-Amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide |
321574-16-7 | 98% | 1mg |
¥428.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676375-2mg |
3-(5-Amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide |
321574-16-7 | 98% | 2mg |
¥619.00 | 2024-08-02 |
3-[5-Amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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